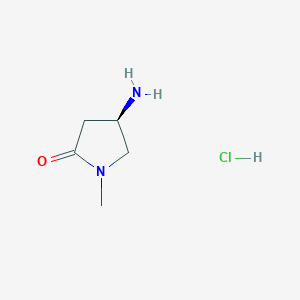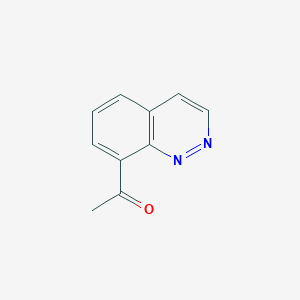
1-(Cinnolin-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cinnolin-8-yl)ethanone is an organic compound with the molecular formula C10H8N2O It belongs to the class of cinnoline derivatives, which are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-8-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory-scale methods, with optimizations for yield and purity. Large-scale production would involve careful control of reaction conditions and purification processes to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cinnolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(Cinnolin-8-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-(Cinnolin-8-yl)ethanone and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1-(Quinolin-8-yl)ethanone: Similar in structure but with a quinoline ring instead of a cinnoline ring.
1-(Isoquinolin-8-yl)ethanone: Contains an isoquinoline ring, differing in the position of the nitrogen atom.
Uniqueness: 1-(Cinnolin-8-yl)ethanone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its derivatives may exhibit different reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-cinnolin-8-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-4-2-3-8-5-6-11-12-10(8)9/h2-6H,1H3 |
Clé InChI |
BLMIRQSAPIQWGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1N=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
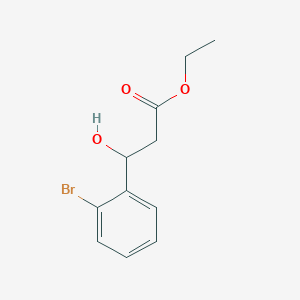
![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)

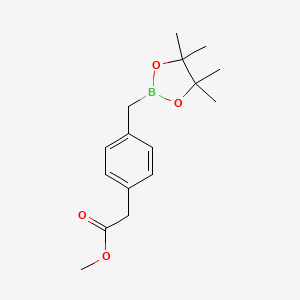

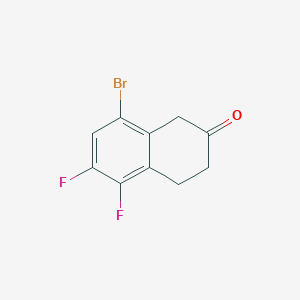
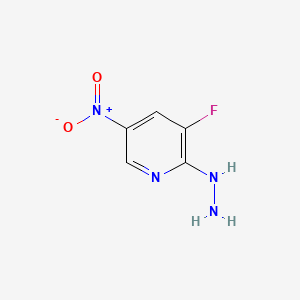
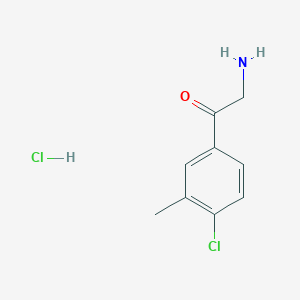

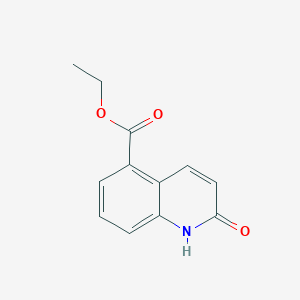
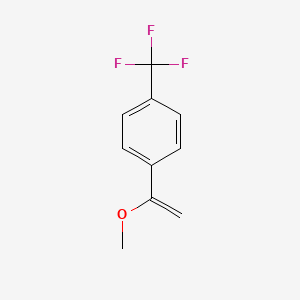
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
